(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
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Overview
Description
(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by its unique tetrahydropyrrolo[1,2-c]oxazole core structure, which is substituted with dibenzylamino and phenyl groups. The stereochemistry of the compound is defined by the (3R,6R,7aS) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate amino alcohol with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Oxazolones: Compounds with a similar oxazole core structure but different substituents.
Pyrrolidines: Compounds with a similar tetrahydropyrrole ring but lacking the oxazole moiety.
Benzylamines: Compounds with similar dibenzylamino groups but different core structures.
Uniqueness
(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N2O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
(3S,6R,7aS)-6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |
InChI |
InChI=1S/C26H26N2O2/c29-25-24(16-23-19-30-26(28(23)25)22-14-8-3-9-15-22)27(17-20-10-4-1-5-11-20)18-21-12-6-2-7-13-21/h1-15,23-24,26H,16-19H2/t23-,24+,26-/m0/s1 |
InChI Key |
ZYCUGATVIVQOBM-GSLIJJQTSA-N |
Isomeric SMILES |
C1[C@H]2CO[C@H](N2C(=O)[C@@H]1N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C2COC(N2C(=O)C1N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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